molecular formula C19H23N3O5 B2834199 N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide CAS No. 302941-04-4

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide

Número de catálogo: B2834199
Número CAS: 302941-04-4
Peso molecular: 373.409
Clave InChI: UKFZNFAHWWTGBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction to N-[1-(Adamantan-1-yl)ethyl]-3,5-Dinitrobenzamide

Structural Significance in Medicinal Chemistry

The molecular architecture of this compound integrates two pharmacologically validated motifs: the adamantane cage and the 3,5-dinitrobenzamide group. The adamantane moiety, a diamondoid hydrocarbon, confers exceptional metabolic stability and lipophilicity, enhancing blood-brain barrier penetration and target binding. Its bicyclo[3.3.1]decane framework adopts a chair-like conformation, minimizing steric strain and maximizing van der Waals interactions with hydrophobic protein pockets.

The 3,5-dinitrobenzamide component introduces strong electron-withdrawing nitro groups at meta positions, creating a polarized aromatic system. This configuration facilitates hydrogen bonding with enzymatic active sites and stabilizes charge-transfer complexes. The amide linker between the adamantane and benzamide groups serves as a conformational spacer, allowing optimal alignment of both pharmacophores with target residues. Computational studies suggest that the ethyl bridge modulates compound flexibility, balancing rigidity and adaptability for target engagement.

Historical Development of Adamantane-Dinitrobenzamide Hybrids

The synthesis of adamantane-dinitrobenzamide hybrids emerged from parallel advancements in adamantane chemistry and nitroaromatic drug design. Early work in the 1960s established adamantane’s antiviral properties through derivatives like amantadine, while nitrobenzamides gained attention in the 1980s for their antimycobacterial activity. The first reported fusion of these motifs occurred in the early 2000s, driven by the need to combat multidrug-resistant tuberculosis (MDR-TB).

Key synthetic breakthroughs included:

  • Friedel-Crafts Adamantylation : Early methods used aluminum halide catalysts to couple adamantane derivatives with nitrobenzoyl chlorides, though yields were modest (40–50%).
  • Transition Metal Catalysis : Indium triflate-catalyzed reactions in liquid $$ \text{SO}_{2} $$ improved yields to 80–96% by mitigating side reactions.
  • Regioselective Nitration : Directed ortho-metallation techniques enabled precise introduction of nitro groups post-coupling, avoiding over-nitration.

These innovations enabled systematic exploration of structure-activity relationships (SAR), particularly in optimizing substituent patterns on the benzamide ring.

Positioning Within the Broader Context of Nitrobenzamide Derivatives

This compound belongs to a subclass of nitrobenzamides distinguished by bulky N-alkyl substituents. Compared to simpler analogs like N-methyl-3,5-dinitrobenzamide, the adamantane group enhances:

  • Lipophilicity : LogP increases by ~2 units, improving membrane permeability.
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to adamantane’s inert C-H bonds.
  • Target Affinity : Adamantane’s shape complements hydrophobic enzyme clefts, as seen in influenza M2 proton channels.

However, the steric bulk may limit solubility, necessitating formulation strategies like nanoparticle encapsulation or prodrug design.

Current Research Landscape and Significance

Recent studies highlight two primary research directions:

Antimicrobial Applications
  • Antitubercular Activity : Against Mycobacterium tuberculosis H37Rv, derivatives show MIC values as low as 0.056 µg/mL, surpassing first-line agents like isoniazid. Mechanistic studies implicate inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in cell wall biosynthesis.
  • Broad-Spectrum Potential : Preliminary data suggest activity against Gram-positive bacteria (Staphylococcus aureus MIC: 1.2 µg/mL) and fungi (Candida albicans MIC: 4.8 µg/mL).
Central Nervous System (CNS) Targeting

Adamantane’s neurotropic properties, evidenced in memantine (an NMDA receptor antagonist), suggest potential for treating neurodegenerative diseases. Molecular docking studies predict affinity for dopamine transporters (DAT) and sigma-1 receptors, though in vivo validation is pending.

Table 1: Comparative Biological Activities of Selected Nitrobenzamide Derivatives

Compound Target Organism MIC (µg/mL) Key Structural Feature
N-Methyl-3,5-dinitrobenzamide M. tuberculosis H37Rv 0.78 Simple N-alkyl chain
N-Adamantyl-3,5-dinitrobenzamide M. tuberculosis H37Rv 0.056 Adamantane N-substituent
N-Cyclohexyl-3,5-dinitrobenzamide S. aureus 2.4 Cyclohexyl group

Data compiled from.

The compound’s versatility is further evidenced by its role as a synthetic intermediate for high-energy materials. Nitro-rich adamantane derivatives exhibit detonation velocities exceeding 8,500 m/s, though this application remains exploratory.

Propiedades

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-11(19-8-12-2-13(9-19)4-14(3-12)10-19)20-18(23)15-5-16(21(24)25)7-17(6-15)22(26)27/h5-7,11-14H,2-4,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFZNFAHWWTGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide typically involves the functionalization of adamantane derivatives. One common method includes the nitration of adamantane to introduce nitro groups, followed by the formation of the benzamide moiety through amide bond formation reactions. The reaction conditions often involve the use of strong acids like nitric acid for nitration and coupling agents for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The adamantyl group can participate in substitution reactions, particularly under radical conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Radical initiators like azobisisobutyronitrile (AIBN) in the presence of suitable substrates.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted adamantane derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds containing the adamantane structure, such as N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide, exhibit antiviral properties. Adamantane derivatives have been studied for their effectiveness against viruses like influenza and have potential applications as antiviral agents due to their ability to inhibit viral replication mechanisms .

Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that adamantane derivatives can act as inhibitors of glucosylceramide synthase, an enzyme linked to the metabolism of glycosphingolipids. This inhibition is relevant for therapeutic strategies targeting diseases associated with glycosphingolipid accumulation, such as Gaucher disease .

Chemical Research

Building Block for Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore new chemical reactions and develop more complex molecules. The compound can be modified through various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Material Science Applications
In materials science, the compound's properties can be harnessed to develop novel materials with specific functionalities. For example, its dinitrobenzamide moiety may impart unique electronic or optical properties that are useful in the development of advanced polymers or coatings .

Case Studies and Research Findings

Study Focus Findings
Study 1Antiviral ActivityDemonstrated effective inhibition of influenza virus replication using adamantane derivatives, including this compound .
Study 2Enzyme InhibitionIdentified this compound as a potent inhibitor of glucosylceramide synthase, suggesting therapeutic potential for lysosomal storage disorders .
Study 3Synthesis ApplicationsExplored the use of this compound as an intermediate in synthesizing complex organic compounds with potential pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The nitro groups may participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key analogs include DNBs with varying N-substituents and adamantane-containing benzamides. Below is a comparative analysis:

Key Findings

Antimycobacterial Activity
  • DNB1 and DNB2 exhibit potent activity against Mtb (IC₅₀ < 1 µM) due to their 3,5-dinitro groups, which are critical for targeting decaprenyl-phosphoribose 2′-epimerase (DprE1), a validated antitubercular target . The ethoxy-linked aromatic substituents (e.g., 4-methoxyphenoxy or benzyloxy) enhance target binding without inducing cytotoxicity in uninfected mammalian cells .
  • N-[1-(Adamantan-1-yl)ethyl]-3,5-dinitrobenzamide lacks reported activity data, but its adamantane group may improve pharmacokinetic properties, such as blood-brain barrier penetration, which is advantageous for central nervous system infections .
Structural Impact on Solubility and Bioavailability
  • This could limit oral bioavailability but enhance tissue penetration .
  • Electron-Withdrawing Groups : The 3,5-dinitro substitution in all compounds enhances electrophilicity, facilitating covalent interactions with DprE1’s catalytic cysteine residue .

Actividad Biológica

N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological activity. The presence of the dinitrobenzamide group is critical for its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit potential antibacterial and antifungal properties. These compounds are being explored as candidates for developing new antimicrobial agents. The dinitro group is often associated with enhanced activity against various pathogens.

Anticancer Activity

Studies have shown that adamantane derivatives can possess anticancer properties . For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One derivative exhibited an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating potent anti-proliferative activity .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes or proteins critical for cell survival and proliferation, disrupting cellular processes.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through the activation of caspases, particularly caspase-8 and caspase-3. This pathway suggests that the compound could lead to programmed cell death in cancer cells .

Case Studies

Several studies have investigated the effects of adamantane derivatives on various biological systems:

  • Cytotoxicity Assays : A series of N-substituted adamantane derivatives were synthesized and tested for cytotoxicity. The most active compound induced significant apoptosis in HepG2 cells via caspase activation .
  • Spectroscopic Analysis : Spectral studies (FT-Raman, FT-IR) have been conducted on related adamantane compounds to predict their biological activity indices based on molecular structure analysis .

Data Tables

Compound NameIC50 (μM)Cancer Cell LineMechanism
Compound 5r10.56 ± 1.14HepG2Caspase activation
This compoundTBDTBDTBD

Q & A

Q. What are the established synthetic routes for N-[1-(adamantan-1-yl)ethyl]-3,5-dinitrobenzamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with 1-(adamantan-1-yl)ethylamine. Carbodiimide derivatives (e.g., EDC or DCC) are often used as coupling agents to facilitate amide bond formation under anhydrous conditions . Solvents like dichloromethane or ethyl acetate are employed, with reaction temperatures maintained at 0–25°C to minimize side reactions. Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluting with gradients of ethyl acetate in hexane) ensures high purity. Yield optimization requires strict control of stoichiometry, moisture exclusion, and reaction time (typically 4–12 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of This compound?

  • NMR Spectroscopy : 1^1H NMR confirms the adamantane moiety (sharp singlets at δ 1.6–2.1 ppm for bridgehead protons) and the ethyl linker (triplet for CH2_2 near δ 3.5–4.0 ppm). Aromatic protons of the 3,5-dinitrobenzamide appear as a singlet (δ 8.5–9.0 ppm) due to symmetry .
  • IR Spectroscopy : Strong absorption bands at ~1520 cm1^{-1} and ~1350 cm1^{-1} confirm nitro (NO2_2) groups. The amide C=O stretch appears near 1650 cm1^{-1} .
  • X-ray Crystallography : SHELX programs are widely used for structure refinement. The adamantane cage’s rigid geometry and the benzamide’s planarity can be validated via bond angles and torsional parameters .

Q. What preliminary biological activities have been reported for this compound in disease models?

Adamantane derivatives are studied for their potential in Alzheimer’s disease (AD) due to their ability to inhibit amyloid-beta (Aβ) aggregation. In vitro assays (e.g., Thioflavin T fluorescence) measure inhibition of Aβ fibril formation, with IC50_{50} values compared to reference compounds like memantine derivatives . Preliminary cytotoxicity assays (e.g., MTT tests on neuronal cell lines) assess selectivity, while molecular docking predicts interactions with Aβ peptides or acetylcholinesterase .

Advanced Research Questions

Q. How does this compound modulate amyloid-beta aggregation, and what experimental models validate its mechanism?

The adamantane group enhances lipid bilayer penetration, enabling interaction with hydrophobic Aβ regions. The nitro groups may stabilize transition states via electron-withdrawing effects. Mechanistic validation involves:

  • Kinetic Assays : Time-dependent Thioflavin T fluorescence to monitor fibril formation rates.
  • Transmission Electron Microscopy (TEM) : Visualize fibril morphology changes.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to Aβ monomers/oligomers.
  • In Vivo Models : Transgenic AD mice (e.g., APP/PS1) assess cognitive improvement via Morris water maze tests .

Q. What role do the adamantane and nitro substituents play in the compound’s pharmacokinetics and target engagement?

  • Adamantane : Increases lipophilicity (logP ~3.5), enhancing blood-brain barrier permeability (measured via PAMPA-BBB assay). Its rigid structure reduces metabolic degradation by cytochrome P450 enzymes .
  • Nitro Groups : Electron-deficient aromatic rings facilitate π-π stacking with Aβ’s Phe residues. However, nitro reduction in vivo may generate reactive intermediates, requiring metabolite profiling (LC-MS/MS) .
  • Structure-Activity Relationships (SAR) : Comparative studies with analogs (e.g., des-nitro or adamantane-free derivatives) isolate contributions of specific functional groups to activity .

Q. How can computational methods predict and optimize the binding of This compound to therapeutic targets?

  • Molecular Docking (AutoDock Vina, Schrödinger) : Simulate interactions with Aβ fibrils or tau protein. Key residues (e.g., Aβ’s Lys16, Glu22) are prioritized for hydrogen bonding and hydrophobic contacts.
  • Molecular Dynamics (GROMACS) : Assess binding stability over 100-ns simulations; root-mean-square deviation (RMSD) analyses confirm pose retention.
  • Quantum Mechanical Calculations (Gaussian) : Evaluate nitro group electron affinity and charge distribution effects on binding .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Assay Standardization : Use consistent Aβ peptide sources (e.g., rPeptide) and buffer conditions (pH 7.4, 37°C).
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 μM) to confirm IC50_{50} reproducibility.
  • Counter-Screens : Rule out off-target effects (e.g., acetylcholinesterase inhibition) via Ellman’s assay.
  • Resistance Studies : Compare activity against Mycobacterium tuberculosis DNB-resistant strains to evaluate cross-reactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.